Encequidar is a potent and selective inhibitor of P-glycoprotein (P-gp), a membrane-bound transporter protein that plays a crucial role in the efflux of drugs and xenobiotics from cells. It is a promising drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Encequidar is synthesized by a multi-step process that involves the reaction of several chemical intermediates. The most commonly used method for the synthesis of encequidar is the reaction of 2,6-dimethylphenol with 2-chloroethyl isocyanate, followed by the reaction with 2,6-dimethylphenyl isocyanate. The yield of this method is around 50%, and the process is relatively safe and environmentally friendly.
Chemical Structure and Biological Activity
Encequidar is a small molecule with a molecular weight of 563.7 g/mol. It has a complex chemical structure that consists of two aromatic rings connected by a central linker. Encequidar is a potent and selective inhibitor of Encequidar, which is overexpressed in many cancer cells and contributes to multidrug resistance. It binds to the ATP-binding site of Encequidar and prevents the efflux of drugs from cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents.
Encequidar has been shown to have a significant impact on cell function and signal transduction. It has been demonstrated to enhance the efficacy of chemotherapy in preclinical models of cancer and to improve the pharmacokinetics of several drugs, including paclitaxel, docetaxel, and vinblastine. Encequidar has also been shown to have potential therapeutic effects in the treatment of infectious diseases, such as tuberculosis and malaria, by increasing the intracellular concentration of antibiotics. However, encequidar may also have potential toxic effects, as it can inhibit the efflux of endogenous substrates, such as bile acids, and lead to cholestasis.
Encequidar has several applications in medical research, including its role in drug development, clinical trials, and findings. It has been evaluated in several clinical trials for the treatment of cancer, and the results have been promising. Encequidar has also been studied in the treatment of infectious diseases, such as tuberculosis and malaria. In environmental research, encequidar has been shown to have effects on ecosystems and can be used in pollution management. In industrial research, encequidar can be used in manufacturing processes to improve product quality and efficiency, with health and safety considerations.
Future Perspectives and Challenges
The current limitations in the use and study of encequidar include its potential toxic effects and the need for further clinical trials to evaluate its safety and efficacy. Possible solutions and improvements include the development of more selective inhibitors of Encequidar and the use of encequidar in combination with other drugs to enhance their efficacy. Future trends and prospects in the application of encequidar in scientific research include its potential use in the treatment of neurological disorders, such as Alzheimer's disease, and the development of more potent and selective inhibitors of Encequidar. Conclusion: Encequidar is a promising drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its potent and selective inhibition of Encequidar makes it a valuable tool in drug development and clinical trials. However, its potential toxic effects and the need for further clinical trials to evaluate its safety and efficacy are current limitations. The future prospects and challenges in the application of encequidar in scientific research are promising, and further research is needed to fully understand its potential therapeutic benefits.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HM30181 is an oral P-glycoprotein (P-gp) inhibitor developed to enhance the oral bioavailability of P-gp substrate drugs. HM30181 showed the highest potency (IC(50)=0.63nM) among several MDR1 inhibitors, including cycloporin A, XR9576, and GF120918, and effectively blocked transepithelial transport of paclitaxel in MDCK monolayers (IC(50)=35.4nM). HM30181 is currently under clinical trials.
TRV130 Racemate is the racemate form of TRV130, which a novel μ-opioid receptor (MOR) G protein-biased ligand.IC50 value:Target: MOR ligandin vitro: In cell-based assays, TRV130 elicits robust G protein signaling, with potency and efficacy similar to morphine, but with far less β-arrestin recruitment and receptor internalization .in vivo: In mice and rats, TRV130 is potently analgesic while causing less gastrointestinal dysfunction and respiratory suppression than morphine at equianalgesic doses . Compared to morphine, TRV130 (3, 4.5mg) elicited higher peak analgesia (105, 116 seconds latency vs 75 seconds for morphine, P<.02), with faster onset and similar duration of action. More subjects doubled latency or achieved maximum latency (180 seconds) with TRV130 (3, 4.5mg) .
Olmesartan D4 is a derivative of the angiotensin II receptor antagonist, olmesartan medoxomil. It is a potent and selective blocker of the angiotensin II type 1 receptor, which is responsible for regulating blood pressure and fluid balance in the body. Olmesartan D4 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases.
(+)-Ketoconazole is an imidazole anti-fungal agent, a CYP3A4 inhibitor.Target: CYP3A4(+)-Ketoconazole, an imidazole anti-fungal agent, has often produced features of androgen deficiency including decreased libido, gynecomastia, impotence, oligospermia, and decreased testosterone levels, in men being treated for chronic mycotic infections . (+)-Ketoconazole also is a cytochrome P450 inhibitor .(+)-Ketoconazole (KTZ), on the antischistosomal potential of these quinolines against Schistosoma mansoni infection by evaluating parasitological, histopathological, and biochemical parameters. Mice were classified into 7 groups: uninfected untreated (I), infected untreated (II), infected treated orally with PZQ (1,000 mg/kg) (III), QN (400 mg/kg) (IV), KTZ (10 mg/kg)+QN as group IV (V), HF (400 mg/kg) (VI), and KTZ (as group V)+HF (as group VI) (VII). KTZ plus QN or HF produced more inhibition (P<0.05) in hepatic CYP450 (85.7% and 83.8%) and CYT b5 (75.5% and 73.5%) activities, respectively, than in groups treated with QN or HF alone. This was accompanied with more reduction in female (89.0% and 79.3%), total worms (81.4% and 70.3%), and eggs burden (hepatic; 83.8%, 66.0% and intestinal; 68%, 64.5%), respectively, and encountering the granulomatous reaction to parasite eggs trapped in the liver .Clinical indications: Candida infection; Dermatophytosis; FolliculitisFDA Approved Date:Toxicity: teratogenesis; liver injuries; adrenal gland problems
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is also known by its trade name, Tagrisso. Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations.
Baloxavir is a novel antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of influenza. It is a small molecule inhibitor that targets the cap-dependent endonuclease activity of the influenza virus, which is essential for viral replication. Baloxavir has shown promising results in clinical trials and is expected to be an important addition to the arsenal of drugs available for the treatment of influenza.
CAL-130 (Hydrochloride) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase C delta (PKCδ) isoform, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.